molecular formula C₁₇H₁₇NO₄ B1145097 4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]pyridine N-oxide CAS No. 896134-07-9

4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]pyridine N-oxide

Cat. No. B1145097
M. Wt: 299.32
InChI Key:
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Patent
US08124783B2

Procedure details

4-[(5,6-Dimethoxy-1-indanon-2-yl)methyl]pyridine (1.2 g) was dissolved in methylene chloride (18 ml) and chilled. m-Chloroperbenzoic acid (0.9 g) was added to reaction mixture and then stirred for 4 hours. Reaction mass was stirred with 10% aqueous solution of sodium bicarbonate. The organic layer was separated and washed with 50 ml water. Organic layer was distilled off, title compound is obtained (1.2 g).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][C:11]=1[O:12][CH3:13])[C:8](=[O:14])[CH:7]([CH2:15][C:16]1[CH:21]=[CH:20][N:19]=[CH:18][CH:17]=1)[CH2:6]2.ClC1C=CC=C(C(OO)=[O:30])C=1.C(=O)(O)[O-].[Na+]>C(Cl)Cl>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][C:11]=1[O:12][CH3:13])[C:8](=[O:14])[CH:7]([CH2:15][C:16]1[CH:21]=[CH:20][N+:19]([O-:30])=[CH:18][CH:17]=1)[CH2:6]2 |f:2.3|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
COC=1C=C2CC(C(C2=CC1OC)=O)CC1=CC=NC=C1
Name
Quantity
18 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.9 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
chilled
CUSTOM
Type
CUSTOM
Details
Reaction mass
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with 50 ml water
DISTILLATION
Type
DISTILLATION
Details
Organic layer was distilled off

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC=1C=C2CC(C(C2=CC1OC)=O)CC1=CC=[N+](C=C1)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.